Sweet vs. Tasteless Mogroside Taste Classification
The 11-oxo functional group is a critical determinant of sweetness within the mogroside family. While 11-oxo-mogroside V is classified as sweet, non-oxidized mogrosides such as mogroside IIE and mogroside IIIE are documented as tasteless [1]. This structure-taste relationship extends to 11-Oxomogroside III, positioning it as a candidate for sweetener applications in contrast to its non-oxidized analog mogroside III, which is reported to be tasteless or bitter [2].
| Evidence Dimension | Taste classification (sweet vs. tasteless) |
|---|---|
| Target Compound Data | Sweet (class-level inference based on 11-oxo-mogroside V classification) |
| Comparator Or Baseline | Mogroside IIE and mogroside IIIE: tasteless |
| Quantified Difference | Qualitative binary difference: sweet vs. tasteless |
| Conditions | Organoleptic evaluation of isolated glycosides from Siraitia grosvenorii fruits |
Why This Matters
For sweetener research and formulation, the 11-oxo modification confers a sweet taste profile absent in non-oxidized analogs, enabling targeted selection of compounds for taste modulation studies.
- [1] Matsuoka N, et al. Minor Cucurbitane-Glycosides from Fruits of Siraitia grosvenori (Cucurbitaceae). Chem Pharm Bull. 1990;38(7):2030-2032. View Source
- [2] Chiu CH, et al. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins. J Food Drug Anal. 2020;28(1):74-83. View Source
